REACTION_CXSMILES
|
[OH:1][C:2]1[C:11]2[C:6](=CC=CC=2)[C:5](CC2C=CC=CC=2)=[CH:4][C:3]=1[C:19]([OH:21])=[O:20].[Cl-].[Al+3].[Cl-].[Cl-].C(Br)C1C=CC=CC=1.Cl>ClCCCl>[C:19]([OH:21])(=[O:20])[C:3]1[C:2](=[CH:11][CH:6]=[CH:5][CH:4]=1)[OH:1] |f:1.2.3.4|
|
Name
|
1-hydroxy-2-carboxy-4-benzylnaphthalene
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C2=CC=CC=C12)CC1=CC=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Charged
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
to separate into layers
|
Type
|
CONCENTRATION
|
Details
|
The lower organic layer was concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 296.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |